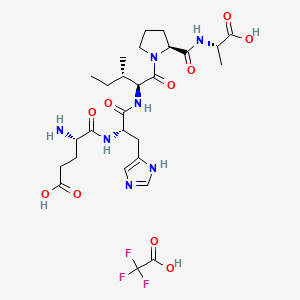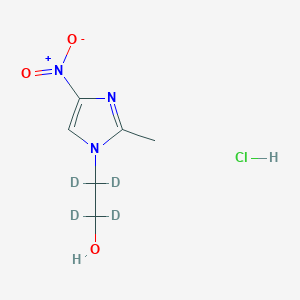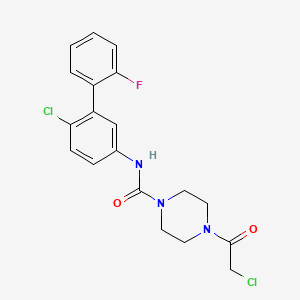
Fibrinogen-Binding Peptide TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen, thereby inhibiting platelet adhesion and aggregation. It is primarily used in research settings to study blood coagulation and platelet function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide TFA involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the cleavage step is common to remove the peptide from the resin and deprotect side chains .
化学反応の分析
Types of Reactions: Fibrinogen-Binding Peptide TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Major Products: The primary product of these reactions is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during purification .
科学的研究の応用
Fibrinogen-Binding Peptide TFA has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of fibrinogen in blood coagulation and platelet function.
Medicine: Potential therapeutic applications in preventing thrombosis and other clotting disorders.
Industry: Utilized in the development of biosensors for detecting fibrinogen levels.
作用機序
Fibrinogen-Binding Peptide TFA exerts its effects by binding to the fibrinogen receptor, specifically at the vitronectin binding site. This binding inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. The inhibition of these processes is crucial in regulating blood clot formation and preventing excessive clotting .
類似化合物との比較
Vitronectin-Binding Peptide: Similar in function but targets the vitronectin receptor.
RGD Peptides: These peptides also inhibit platelet adhesion but through different receptors.
Fibrinogen Gamma-Chain Peptides: Target different sites on the fibrinogen molecule.
Uniqueness: Fibrinogen-Binding Peptide TFA is unique due to its specific design to mimic the vitronectin binding site on the fibrinogen receptor. This specificity allows for targeted inhibition of platelet adhesion and aggregation, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C27H40F3N7O10 |
|---|---|
分子量 |
679.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
InChIキー |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)





